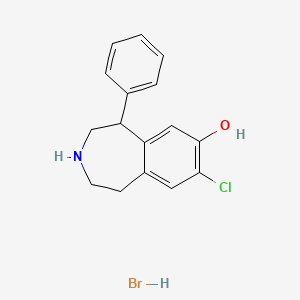

SKF 83509

Beschreibung

Eigenschaften

CAS-Nummer |

90955-43-4 |

|---|---|

Molekularformel |

C16H17BrClNO |

Molekulargewicht |

354.7 g/mol |

IUPAC-Name |

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |

InChI |

InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H |

InChI-Schlüssel |

XSWVQBLZJAURQF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide Sch 24518 Sch-24518 SK and F 83509 SK and F-83509 SKF-83509 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF 83509

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509, a desmethyl analogue of SCH 23390, is characterized primarily as a selective dopamine D1 receptor antagonist. Its mechanism of action is centered on its ability to bind to the D1 receptor with high affinity, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding affinity, its established role in the adenylyl cyclase pathway, and its putative effects on phospholipase C signaling. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a pharmacological tool frequently utilized in neuroscience research to investigate the roles of the dopamine D1 receptor. Structurally related to the well-known D1 antagonist SCH 23390, this compound's primary pharmacological identity is that of a competitive antagonist at the D1 receptor subtype. Understanding its precise mechanism of action is critical for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting the dopaminergic system.

Core Mechanism of Action: Dopamine D1 Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of the dopamine D1 receptor. In its resting state, the D1 receptor, a G protein-coupled receptor (GPCR), is coupled to a heterotrimeric G protein complex consisting of Gαs/olf, Gβ, and Gγ subunits. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gαs/olf subunit and the binding of GTP. This activates the Gαs/olf subunit, which in turn dissociates from the Gβγ dimer and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and initiates a cascade of downstream cellular responses.

This compound, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thereby inhibiting the production of cAMP.

Binding Affinity

Quantitative data on the binding affinity of this compound for the dopamine D1 receptor has been established through radioligand binding assays.

| Receptor | Ligand | K_i_ (nM) | Species | Tissue/System | Reference |

| Dopamine D1 | This compound | 70.2 | Not Specified | Not Specified | [1] |

| Dopamine D2 | This compound | No activity | Not Specified | Not Specified | [1] |

Signaling Pathways

Adenylyl Cyclase Pathway

As a D1 receptor antagonist, the primary effect of this compound is the inhibition of the adenylyl cyclase signaling pathway that is stimulated by D1 receptor agonists. By preventing the activation of the Gαs/olf subunit, this compound effectively blocks the agonist-induced increase in intracellular cAMP levels.

References

An In-depth Technical Guide on the Dopamine D1 Receptor Antagonist Properties of SKF 83509

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509, a desmethyl analogue of the prototypical D1 antagonist SCH 23390, is a selective dopamine D1 receptor antagonist. This document provides a comprehensive technical overview of its pharmacological properties, focusing on its interaction with the dopamine D1 receptor. It includes a compilation of quantitative binding and functional data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.

Introduction

The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition.[1][2] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. This compound has been characterized as a selective antagonist of the D1 receptor, exhibiting high affinity for this receptor subtype with negligible activity at D2 receptors.[3] Its utility as a research tool lies in its ability to selectively block D1-mediated signaling, thereby enabling the elucidation of the specific roles of this receptor in complex neuronal circuits. This guide delves into the core antagonist properties of this compound, presenting key data and methodologies to facilitate its application in a research setting.

Quantitative Pharmacological Data

The antagonist properties of this compound at the dopamine D1 receptor have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data. It is important to distinguish this compound from the structurally related compound SKF 83959, which has a more complex pharmacological profile and is sometimes described as a partial agonist.[4][5]

Table 1: Radioligand Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | Dopamine D1 | [3H]SCH 23390 | Not Specified | 70.2 | [3] |

| SKF 83959 | Dopamine D1 | [3H]SCH 23390 | Rat Striatum | 2.5 ± 0.2 (K0.5) | [4] |

| SKF 83959 | Dopamine D2 | [3H]Spiperone | Rat Striatum | 1100 ± 200 (K0.5) | [4] |

| SKF 38393 | Dopamine D1 | Not Specified | Not Specified | 1 | [6] |

| SCH 23390 | Dopamine D1 | Not Specified | Not Specified | Not Specified | [7] |

Table 2: Functional Antagonist Potency of this compound and Related Compounds

| Compound | Assay | Functional Response Measured | Cell Type | Antagonized Agonist | IC50/pA2 | Reference |

| SKF 83959 | cAMP Formation | Dopamine-induced cAMP stimulation | Monkey and Human Glial Cells | Dopamine | Potent Antagonist | [8] |

| SKF 83959 | cAMP Production | Agonist-induced cAMP elevation | CHO cells expressing human D1 receptors | SKF 83959 (as partial agonist) | Blocked by SCH 23390 (10 µM) | [4] |

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway and Antagonism by this compound

The canonical signaling pathway of the dopamine D1 receptor involves its coupling to the Gαs/olf G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of D1 receptor activation. This compound, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not activate it. By occupying the receptor, it prevents dopamine from binding and initiating the signaling cascade.

Caption: Dopamine D1 receptor signaling and antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[9][10] The following diagram illustrates a typical workflow for a competitive binding assay to determine the Ki of this compound for the D1 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a synthesized methodology based on standard practices for determining the binding affinity of an unlabeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to the D1 receptor.[10][11]

4.1.1. Materials

-

Receptor Source: Membranes prepared from rat striatum or a cell line stably expressing the human dopamine D1 receptor.

-

Radioligand: [3H]SCH 23390 (a D1-selective antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or Butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation, and finally resuspend in assay buffer. Determine the protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, a fixed concentration of [3H]SCH 23390 (typically at or near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, [3H]SCH 23390, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, [3H]SCH 23390, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This protocol outlines a method to assess the functional antagonist properties of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the D1 receptor.[12][13][14]

4.2.1. Materials

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D1 receptor.

-

Agonist: Dopamine or a selective D1 agonist (e.g., SKF 81297).

-

Test Compound: this compound.

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Stimulation Buffer: Typically a serum-free medium or a buffer such as HBSS containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

4.2.2. Procedure

-

Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle control) in stimulation buffer for a specific time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically the EC80 concentration to ensure a robust signal) to the wells already containing this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

4.2.3. Data Analysis

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response.

-

If performing a Schild analysis, construct agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios can then be used to calculate the pA2 value, which is an estimate of the antagonist's affinity.[15][16]

Conclusion

This compound is a valuable pharmacological tool for the selective antagonism of the dopamine D1 receptor. Its high affinity and selectivity for the D1 receptor over the D2 receptor make it suitable for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of D1 receptor-mediated signaling. The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound in their investigations of the dopaminergic system. Careful consideration of the experimental design and data analysis, as outlined herein, is crucial for obtaining robust and reproducible results.

References

- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 7. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Schild equation - Wikipedia [en.wikipedia.org]

- 16. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Desmethyl Analogue SKF 83509: A Technical Guide to its Core Relationship with the Potent D1 Antagonist SCH 23390

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological and functional relationship between SKF 83509 and its N-methylated counterpart, SCH 23390, at the dopamine D1 receptor. By examining their binding affinities, functional activities in key signaling pathways, and the experimental methodologies used for their characterization, this document provides a comprehensive resource for professionals in neuroscience and drug development.

Introduction: Structural Relationship and Pharmacological Significance

This compound is the N-desmethyl analogue of SCH 23390, a well-established and highly potent selective antagonist of the dopamine D1 receptor. The removal of the methyl group from the nitrogen atom in the benzazepine core structure of SCH 23390 to yield this compound significantly alters its pharmacological profile. Understanding the nuances of this structure-activity relationship is crucial for the rational design of novel D1 receptor ligands with specific functional outcomes.

Chemical Structures:

-

SCH 23390: (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine[1]

-

This compound: (R)-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Comparative Quantitative Pharmacology

The primary pharmacological distinction between this compound and SCH 23390 lies in their binding affinity and potency at the dopamine D1 receptor. The following tables summarize the available quantitative data for these two compounds.

Table 1: Dopamine D1 Receptor Binding Affinity

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| This compound | 70.2 | Not Specified | Not Specified | [2] |

| SCH 23390 | 0.2 - 0.3 | D1 and D5 subtypes | Not Specified | [1][3][4] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism at the Dopamine D1 Receptor - cAMP Pathway

| Compound | Parameter | Value | Assay System | Notes | Reference |

| This compound | Functional Activity | Partial Agonist (35-50% intrinsic activity vs. Dopamine) | Human D1 receptors in CHO or HEK-293 cells | This partial agonism is blocked by SCH 23390. | [5] |

| SCH 23390 | Ki (functional) | 0.004 µM (4 nM) | Dopamine-stimulated adenylate cyclase in rat striatal homogenates | Competitive antagonist. | [6] |

IC50: Half-maximal inhibitory concentration. Kb: Equilibrium dissociation constant for an antagonist.

Table 3: Functional Modulation of Dopamine D1 Receptor-Mediated β-Arrestin Recruitment

| Compound | Parameter | Observation | Assay System | Notes | Reference |

| SKF 83959 (analogue) | Functional Activity | Antagonist | Dopamine-stimulated β-arrestin recruitment | SKF 83959 is structurally similar to this compound. | [7] |

| SCH 23390 | Functional Activity | Complete Inhibition | Dopamine-stimulated β-arrestin recruitment | Fully blocks the recruitment of β-arrestin. | [7] |

Key Signaling Pathways and Experimental Workflows

The functional activity of this compound and SCH 23390 is primarily assessed through their modulation of two key signaling pathways downstream of the D1 receptor: the Gs/cAMP pathway and the β-arrestin pathway.

Dopamine D1 Receptor - Gs/cAMP Signaling Pathway

Activation of the D1 receptor by an agonist leads to the stimulation of the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). As antagonists, this compound and SCH 23390 block this cascade when initiated by a D1 agonist.

Dopamine D1 Receptor - β-Arrestin Signaling Pathway

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the D1 receptor. This process leads to receptor desensitization, internalization, and can initiate G protein-independent signaling cascades. Antagonists like SCH 23390 prevent this recruitment.

Experimental Workflow: Antagonist Characterization

The following diagram outlines a typical workflow for characterizing the antagonistic properties of compounds like this compound and SCH 23390 at the D1 receptor.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the dopamine D1 receptor (e.g., rat striatum or HEK293 cells stably expressing human D1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390, typically at a concentration near its Kd).

-

Add increasing concentrations of the unlabeled test compound (this compound or SCH 23390).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or butaclamol) to a separate set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay (Antagonist Mode)

This protocol outlines a typical method to measure the ability of an antagonist to inhibit agonist-stimulated cAMP production.

-

Cell Culture and Plating:

-

Culture cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with increasing concentrations of the antagonist (this compound or SCH 23390) for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a D1 agonist (e.g., dopamine or SKF 81297, typically at its EC80 concentration) for a specific time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay.

-

Bioluminescent Reporter Assays (e.g., GloSensor): Utilizes a genetically encoded biosensor that emits light in the presence of cAMP.

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level (or signal) against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.

-

To determine the equilibrium dissociation constant (Kb), perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

-

β-Arrestin Recruitment Assay (Antagonist Mode)

This protocol describes a general method to assess the ability of an antagonist to block agonist-induced β-arrestin recruitment to the D1 receptor.

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293 or U2OS) engineered for a β-arrestin recruitment assay. Common platforms include:

-

Bioluminescence Resonance Energy Transfer (BRET): Co-express the D1 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

PathHunter (Enzyme Fragment Complementation): Co-express the D1 receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment of the enzyme.

-

-

Plate the cells in an appropriate multi-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with increasing concentrations of the antagonist (this compound or SCH 23390) for a set time.

-

Add a fixed concentration of a D1 agonist (e.g., dopamine) to induce β-arrestin recruitment.

-

Incubate for a period sufficient for the recruitment to occur (this can be monitored in real-time or as an endpoint measurement).

-

-

Signal Detection:

-

Measure the signal using a plate reader capable of detecting the specific output of the assay (e.g., luminescence for BRET and PathHunter assays). An increase in signal indicates β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the signal intensity against the log concentration of the antagonist.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound, as the N-desmethyl analogue of SCH 23390, demonstrates a significantly lower binding affinity for the dopamine D1 receptor. While SCH 23390 is a potent and full antagonist of both Gs/cAMP and β-arrestin signaling pathways, the pharmacological profile of this compound is more complex, exhibiting partial agonism at the Gs/cAMP pathway. The antagonistic properties of a structurally similar compound, SKF 83959, at the β-arrestin pathway suggest that this compound may also act as a biased ligand, preferentially antagonizing β-arrestin recruitment over G protein signaling.

This technical guide provides a foundational understanding of the comparative pharmacology of this compound and SCH 23390. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers and drug development professionals working on dopamine D1 receptor modulation. Further investigation into the precise functional potency of this compound as an antagonist in both cAMP and β-arrestin pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional evidence for selective dopamine D-1 receptor blockade by SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SKF 83509's Selectivity for Dopamine D1 vs. D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83509, a desmethyl analog of the prototypical D1 antagonist SCH 23390, is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its utility is intrinsically linked to its high selectivity for the D1 receptor over the D2 receptor subtype. This technical guide provides a comprehensive analysis of the D1 versus D2 receptor selectivity of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Data Presentation

The selectivity of this compound is primarily defined by its differential binding affinities for the D1 and D2 dopamine receptors. As a selective D1 antagonist, it exhibits a significantly higher affinity for the D1 receptor, with negligible binding to the D2 receptor at concentrations where it fully occupies D1 receptors.

| Compound | Receptor | Ki (nM) | Selectivity (D2 Ki / D1 Ki) |

| This compound | Dopamine D1 | 70.2[1] | >142 |

| Dopamine D2 | >10,000 |

Table 1: Binding Affinities of this compound for Dopamine D1 and D2 Receptors. This table summarizes the reported inhibitor constant (Ki) values for this compound at both receptor subtypes. A higher Ki value indicates lower binding affinity. The selectivity index is calculated as the ratio of the Ki for the D2 receptor to the Ki for the D1 receptor.

Experimental Protocols

The determination of the binding affinities presented above relies on robust and well-established experimental techniques. The following sections detail the typical methodologies employed in the characterization of this compound's receptor selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled compound (in this case, this compound) to measure its ability to displace the radioligand.

1. Membrane Preparation:

-

Source: Rat striatal tissue, which is rich in both D1 and D2 dopamine receptors, is commonly used.

-

Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes containing the receptors.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction from other cellular components. The final membrane pellet is resuspended in a suitable buffer for use in the binding assay.

2. Competitive Binding Assay Protocol:

-

A constant concentration of a selective D1 or D2 radioligand is incubated with the prepared membrane homogenate.

-

For D1 receptor binding, [3H]-SCH 23390 is a commonly used radioligand.

-

For D2 receptor binding, [3H]-Spiperone or [3H]-Raclopride are frequently employed radioligands.

-

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Adenylyl Cyclase Activity)

Functional assays are crucial to confirm that the binding of a compound to a receptor translates into a biological effect (or lack thereof, in the case of an antagonist). For D1 and D2 receptors, which are coupled to Gs (stimulatory) and Gi (inhibitory) G-proteins respectively, measuring the activity of adenylyl cyclase is a common functional readout.

1. Cell Culture and Treatment:

-

Cells expressing either D1 or D2 receptors (e.g., HEK293 or CHO cells) are cultured.

-

For D1 antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a D1 agonist (e.g., dopamine or SKF 38393).

-

For assessing D2 activity, cells are typically stimulated with forskolin to increase basal cAMP levels, and then treated with a D2 agonist in the presence or absence of this compound.

2. cAMP Measurement:

-

After treatment, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

-

The ability of this compound to inhibit the agonist-induced increase in cAMP (for D1) or to affect the agonist-induced decrease in forskolin-stimulated cAMP (for D2) is quantified. The results are typically expressed as an IC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Figure 1: Simplified signaling pathways for D1 and D2 dopamine receptors.

Figure 2: General experimental workflow for a competitive radioligand binding assay.

Figure 3: Logical relationship illustrating the selectivity of this compound.

Conclusion

The available data robustly demonstrates that this compound is a highly selective antagonist for the dopamine D1 receptor. Its nanomolar affinity for the D1 receptor, coupled with its negligible interaction with the D2 receptor, makes it an invaluable tool for dissecting the specific roles of D1 receptor signaling in the central nervous system and other tissues. The experimental protocols outlined in this guide provide a framework for the continued characterization of this and other selective ligands, ensuring the generation of reliable and reproducible data in the field of dopamine receptor pharmacology.

References

An In-Depth Technical Guide to the Discovery and Pharmacology of SKF Benzazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of key benzazepine compounds from the SKF (Smith, Kline & French) lineage, with a primary focus on SKF 83959 and a comparative mention of SKF 83566. While the initial query centered on SKF 83509, the available scientific literature points to SKF 83959 as a more extensively studied and pharmacologically complex agent within this class, likely representing the core interest for researchers in dopamine receptor pharmacology. This compound is recognized as a selective D1 dopamine receptor antagonist and a desmethyl analogue of SCH 23390.

Introduction and Historical Context

The benzazepine class of compounds emerged from research efforts to develop selective ligands for dopamine receptors, crucial targets for therapeutic intervention in a range of neuropsychiatric and neurological disorders. Researchers at Smith, Kline & French (now part of GlaxoSmithKline) were instrumental in the synthesis and initial characterization of several of these molecules. These efforts were part of a broader movement in pharmacology to create tool compounds that could dissect the roles of different dopamine receptor subtypes (D1-like and D2-like) and to identify novel therapeutic agents with improved efficacy and side-effect profiles.

Pharmacological Profile of SKF 83959

SKF 83959, or 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, has been a subject of considerable research due to its unique and, at times, controversial pharmacological profile. Initially explored for its potential in treating Parkinson's disease, its mechanism of action has been debated in the scientific community.

Receptor Binding Affinity

SKF 83959 exhibits a high affinity for D1-like dopamine receptors, with a notable selectivity over D2-like receptors. The compound also shows affinity for other monoamine receptors and transporters, which may contribute to its overall in vivo effects.

| Receptor/Transporter | Species | Radioligand | Ki (nM) | Reference |

| Dopamine D1 | Rat | [3H]-SCH 23390 | 1.18 | [1][2][3][4][5] |

| Dopamine D5 | Rat | - | 7.56 | [1][2][3][4][5] |

| Dopamine D2 | Rat | [3H]-N-methylspiperone | 920 | [1][2][3][4][5] |

| Dopamine D3 | Rat | - | 399 | [1][2][3][4][5] |

| α2-Adrenoceptor | Primate | - | pKi = 6.41 | [6] |

| Noradrenaline Transporter | Primate | - | Moderate Affinity | [6] |

Functional Activity and Signaling Pathways

The functional activity of SKF 83959 is complex and has been a source of scientific debate.

-

Adenylyl Cyclase Pathway: SKF 83959 is characterized as a partial agonist at the dopamine D1 receptor coupled to Gs/Golf proteins, leading to a submaximal stimulation of adenylyl cyclase and cyclic AMP (cAMP) production compared to full agonists like dopamine.[7][8] In some systems, it can act as an antagonist, blocking the effects of full agonists.[6][9]

-

Phospholipase C Pathway: Early reports suggested that SKF 83959 was a biased agonist, potently stimulating the Gq-protein-coupled phospholipase C (PLC) pathway, leading to phosphoinositide hydrolysis and intracellular calcium mobilization, while antagonizing the adenylyl cyclase pathway.[7] However, subsequent in-depth studies have challenged this view, demonstrating that SKF 83959 does not directly stimulate PLC activity via D1 receptors in heterologous expression systems.[7][8] The proposed mechanism for PLC activation may be indirect or dependent on specific cellular contexts, such as the formation of D1-D2 receptor heterodimers.[10]

-

β-Arrestin Recruitment: SKF 83959 has been shown to be a partial agonist for D1 receptor-mediated β-arrestin recruitment.[7][8]

-

ERK1/2 Signaling: The compound has been demonstrated to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in neuroprotection and synaptic plasticity.[11][12] This activation appears to be mediated through the D1 receptor.[11][12]

Pharmacological Profile of SKF 83566

SKF 83566 is another benzazepine derivative that acts as a potent D1-like dopamine receptor antagonist. However, a key distinguishing feature of this compound is its concurrent inhibition of the dopamine transporter (DAT).

Receptor and Transporter Binding Affinity

| Target | Activity | IC50 / Ki | Reference |

| Dopamine D1 Receptor | Antagonist | Ki = 1-3 nM | [13] |

| Dopamine Transporter (DAT) | Inhibitor (DA uptake) | IC50 = 5.7 µM | [13][14][15] |

| Dopamine Transporter (DAT) | Inhibitor ([3H]CFT binding) | IC50 = 0.51 µM | [13][14] |

| 5-HT2 Receptor | Antagonist | Ki = 11 nM | [9][16] |

Functional Activity and Signaling Pathways

The primary mechanism of action of SKF 83566 is the blockade of D1 dopamine receptors, thereby inhibiting the downstream signaling cascades, most notably the adenylyl cyclase pathway. Concurrently, its inhibition of DAT leads to an increase in the extracellular concentration and residence time of dopamine. This dual action can complicate the interpretation of in vivo studies, as the effects of D1 receptor blockade may be confounded by the enhanced availability of dopamine, which can act on other dopamine receptor subtypes.

Detailed Experimental Protocols

The characterization of SKF benzazepine derivatives relies on a suite of standard and advanced pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of the test compound for a specific receptor.

Principle: This assay measures the ability of a non-radioactive test compound (e.g., SKF 83959) to compete with a radiolabeled ligand (e.g., [3H]-SCH 23390 for D1 receptors) for binding to the receptor in a preparation of cell membranes or tissue homogenates.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, add a high concentration of a known, potent ligand for the receptor (e.g., unlabeled SCH 23390).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase (cAMP) Functional Assay

Objective: To determine the functional effect (agonist, antagonist, or partial agonist) of a test compound on Gs- or Gi-coupled receptors.

Principle: This assay measures the accumulation of cAMP in whole cells or membrane preparations following receptor stimulation. For Gs-coupled receptors like D1, agonists increase cAMP levels, while for Gi-coupled receptors, agonists inhibit forskolin-stimulated cAMP production.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).

-

Plate the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of the test compound (e.g., SKF 83959). To test for antagonist activity, add a fixed concentration of a known agonist (e.g., dopamine) along with the test compound.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a fluorescently labeled cAMP tracer and an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format.

-

Luminescence-based biosensors (e.g., GloSensor™): In live cells, a genetically encoded luciferase biosensor changes its luminescence output upon binding to cAMP.

-

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

For partial agonists, the Emax will be lower than that of a full agonist.

-

For antagonists, the dose-response curve of the agonist will be shifted to the right, and the pA2 or Kb can be calculated.

-

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated receptor.

Principle: This assay quantifies the interaction between the receptor and β-arrestin upon agonist binding. Common methods include Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (e.g., PathHunter).

Detailed Methodology (BRET):

-

Cell Line and Transfection:

-

Use a cell line stably or transiently co-expressing the dopamine receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

Assay Procedure:

-

Plate the cells in a white, opaque 96-well plate.

-

Add increasing concentrations of the test compound.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

-

Detection:

-

Measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements: one corresponding to the donor emission and one to the acceptor emission.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax.

-

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the ERK1/2 signaling pathway.

Principle: This assay detects the phosphorylation of ERK1/2 at specific threonine and tyrosine residues, which is a hallmark of its activation. Western blotting is a common method for this purpose.

Detailed Methodology (Western Blotting):

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest in 6-well plates.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with the test compound for various time points (e.g., 5, 10, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK signal as a ratio of the total ERK signal.

-

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine) in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe, allowing neurotransmitters from the extracellular fluid to diffuse into the perfusate. The collected dialysate is then analyzed.

Detailed Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the desired brain region (e.g., the striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline level of the neurotransmitter.

-

Administer the test compound (e.g., systemically or locally through the probe).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant.

-

-

Sample Analysis:

-

Analyze the concentration of the neurotransmitter in the dialysate samples using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Data Analysis:

-

Calculate the basal neurotransmitter concentration from the pre-drug samples.

-

Express the post-drug concentrations as a percentage of the baseline to determine the effect of the compound on neurotransmitter levels.

-

Conclusion

The SKF benzazepine derivatives, particularly SKF 83959 and SKF 83566, represent important pharmacological tools for the study of the dopaminergic system. Their complex and distinct pharmacological profiles, elucidated through a variety of in vitro and in vivo experimental techniques, have contributed significantly to our understanding of dopamine receptor function and signaling. This guide provides a foundational understanding of these compounds and the detailed methodologies required for their continued investigation, serving as a valuable resource for researchers in the field of drug discovery and neuropharmacology.

References

- 1. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of SKF 83509: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacological profile of SKF 83509. Extensive literature searches have revealed limited specific data for this compound. Much of the detailed pharmacological research in this structural class has focused on the related compound, SKF 83959, which exhibits a different and more complex pharmacological profile. Therefore, this guide is based on the available data for this compound and established principles of dopamine D1 receptor antagonism.

Introduction

This compound is a halogenated derivative of the benzazepine chemical class and is characterized as a selective dopamine D1 receptor antagonist. It is a desmethyl analogue of the well-characterized D1 antagonist, SCH 23390. Its utility in research lies in its ability to selectively block the physiological and behavioral effects mediated by the dopamine D1 receptor, thereby aiding in the elucidation of D1 receptor function in various physiological and pathological processes.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The primary reported activity is its high affinity and selectivity for the dopamine D1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Transporter | Ligand | Species | Tissue/System | Assay Type | K_i (nM) | Reference |

| Dopamine D1 Receptor | This compound | Not Specified | Not Specified | Radioligand Binding | 70.2 | [1] |

| Dopamine D2 Receptor | This compound | Not Specified | Not Specified | Not Specified | No activity reported | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the dopamine D1 receptor. The D1 receptor is a Gs-coupled GPCR, and its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D1 receptor but does not elicit a downstream signaling cascade. Instead, it blocks the binding of dopamine and other D1 agonists, thereby inhibiting the production of cAMP.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, based on standard pharmacological practices for studying GPCR antagonists, the following methodologies would be employed.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (K_i) of this compound for the dopamine D1 receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a specific D1 receptor radioligand by 50% (IC_50), from which the K_i is calculated.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D1 receptors (e.g., striatum).

-

A selective D1 receptor radioligand (e.g., [³H]-SCH 23390).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a non-labeled D1 antagonist like SCH 23390 or Butaclamol).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

-

Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assay (Adenylyl Cyclase Activity)

This assay is used to confirm the antagonistic activity of this compound at the D1 receptor.

Objective: To measure the ability of this compound to inhibit the dopamine-stimulated production of cAMP.

Materials:

-

Intact cells expressing the dopamine D1 receptor.

-

Dopamine or another D1 receptor agonist.

-

This compound stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor.

-

Stimulation: Add a fixed concentration of a D1 agonist (e.g., dopamine) to stimulate adenylyl cyclase. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

-

Incubation: Incubate for a sufficient time to allow for cAMP accumulation.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the concentration of this compound that causes a 50% inhibition of the agonist-stimulated cAMP production (IC_50).

-

Summary and Conclusion

This compound is a selective dopamine D1 receptor antagonist with a reported K_i of 70.2 nM and no activity at the D2 receptor.[1] Its mechanism of action involves the competitive blockade of dopamine binding to the D1 receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. Due to the limited availability of a comprehensive pharmacological profile, further characterization of its binding to other receptors and its functional effects in various assay systems would be beneficial for a more complete understanding of its in vitro and in vivo activities. Researchers utilizing this compound should be mindful of the potential for uncharacterized off-target effects, a common consideration for small molecule inhibitors.

References

An In-depth Technical Guide on the Binding Affinity and Ki Value of SKF 83509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SKF 83509, a selective dopamine D1 receptor antagonist. The information contained herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a desmethyl analogue of SCH 23390 and is recognized for its selective antagonist activity at the dopamine D1 receptor.[1] Understanding its binding affinity and selectivity is crucial for its application as a research tool and for the development of novel therapeutic agents targeting the dopaminergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Quantitative Binding Data

The binding affinity of this compound has been primarily characterized at dopamine receptors. The following table summarizes the key quantitative data available.

| Receptor Subtype | Ki Value (nM) | Notes |

| Dopamine D1 | 70.2[1] | Selective antagonist |

| Dopamine D2 | No activity reported[1] |

Note: There is a notable lack of comprehensive public data regarding the binding affinity of this compound for other receptor families, such as serotonin (5-HT) and adrenergic (α and β) receptors. Much of the available literature focuses on the related but distinct compound, SKF 83959.

Experimental Protocols

General Radioligand Binding Assay Protocol

A generalized workflow for a competitive radioligand binding assay to determine the Ki value of a test compound like this compound is as follows:

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the target receptor (IC50), and from this, to calculate the inhibition constant (Ki).

Materials:

-

Biological Material: Cell membranes or tissue homogenates expressing the dopamine D1 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the D1 receptor (e.g., [³H]-SCH 23390).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., unlabeled SCH 23390) to determine non-specific binding.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding.

-

Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow Diagram:

Key Steps:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

-

Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then plotted, and the IC50 value is determined using non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

As a dopamine D1 receptor antagonist, this compound is expected to block the canonical signaling pathway associated with D1 receptor activation. D1 receptors are Gs-coupled, and their activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

D1 Receptor Signaling Pathway (Antagonized by this compound):

The effect of this compound on other signaling pathways, such as those involving phospholipase C (PLC), has not been clearly established in the available literature. Studies on the related compound SKF 83959 have explored its effects on PLC, but these findings cannot be directly attributed to this compound due to their distinct pharmacological profiles.

Conclusion

This compound is a valuable pharmacological tool characterized by its selective antagonist activity at the dopamine D1 receptor, with a reported Ki value of 70.2 nM.[1] Its lack of activity at the D2 receptor underscores its selectivity. The primary mechanism of action of this compound is the blockade of the D1 receptor-mediated stimulation of adenylyl cyclase. Further research is warranted to fully elucidate its binding profile across a broader range of neurotransmitter receptors and to detail its specific effects on various intracellular signaling cascades. This will provide a more complete understanding of its pharmacological actions and potential therapeutic applications.

References

Initial In Vitro Characterization of SKF 83509: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509 is a synthetic compound belonging to the benzazepine chemical class, recognized for its interaction with dopamine receptors. This document provides a comprehensive overview of the initial in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and the associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's in vitro pharmacological profile. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Binding Affinity Profile

This compound has been characterized as a selective antagonist for the dopamine D1 receptor. The binding affinity of this compound has been determined through radioligand binding assays.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Ki (nM) |

| Dopamine D1 | [3H]-SCH 23390 | Not specified in available literature | 70.2[1] |

| Dopamine D2 | Not specified | Not specified in available literature | No activity observed[1] |

Functional Antagonism

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro characterization of a dopamine receptor ligand like this compound.

Radioligand Binding Assay (for Dopamine D1 Receptor)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

[3H]-SCH 23390 (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-SCH 23390 at a concentration near its Kd, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-SCH 23390 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay is used to determine the functional effect of a compound on the D1 receptor-mediated signaling pathway.

Objective: To determine if this compound acts as an antagonist at the dopamine D1 receptor by measuring its ability to inhibit dopamine-stimulated cAMP production.

Materials:

-

Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Dopamine (agonist).

-

This compound (test compound).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the D1 receptor-expressing cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80) to stimulate cAMP production.

-

Incubation: Incubate for a specific time to allow for cAMP accumulation.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathways

Canonical D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, the following cascade of events is initiated:

-

G Protein Activation: The activated D1 receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to a cellular response.

As an antagonist, this compound is expected to bind to the D1 receptor and prevent this signaling cascade from being initiated by an agonist like dopamine.

Canonical signaling pathway of the dopamine D1 receptor.

Potential for Investigating Biased Signaling

Modern GPCR pharmacology recognizes that ligands can exhibit "biased agonism" or "biased antagonism," where they preferentially modulate a subset of a receptor's signaling repertoire. While the primary pathway for D1 receptors is Gαs-cAMP, they can also signal through other pathways, such as β-arrestin recruitment.

Future in vitro characterization of this compound could involve investigating its effects on these alternative signaling pathways to determine if it exhibits any signaling bias.

Potential signaling pathways for D1 receptor characterization.

Conclusion

This compound is a selective dopamine D1 receptor antagonist with a reported Ki of 70.2 nM and no observed activity at the D2 receptor. Its primary mechanism of action is presumed to be the inhibition of the canonical Gαs-adenylyl cyclase-cAMP signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further in vitro investigation of this compound and other related benzazepine compounds. Future studies should aim to provide quantitative functional data, a comprehensive selectivity profile, and an assessment of potential signaling bias to fully elucidate the in vitro pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for SKF 83509 in Behavioral Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SKF 83509, a selective dopamine D1 receptor antagonist, and its utility in behavioral neuroscience research. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various central nervous system functions and disorders. As a selective antagonist, it binds to D1 receptors with high affinity, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, dopamine. This allows researchers to probe the specific contributions of D1 receptor signaling to behaviors such as locomotion, learning, memory, and reward. Its selectivity for the D1 receptor over the D2 receptor makes it a precise instrument for dissecting the distinct roles of these two major dopamine receptor subtypes.[1]

Mechanism of Action

This compound is a desmethyl analogue of SCH 23390 and functions as a selective competitive antagonist at the dopamine D1 receptor.[1] In vitro binding assays have demonstrated its high affinity for the D1 receptor, with a reported Ki value of 70.2 nM, while exhibiting no significant activity at dopamine D2 receptors.[1] The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. This compound exerts its effects by binding to the D1 receptor and preventing this signaling cascade from being initiated by dopamine.

While this compound is primarily characterized as a D1 antagonist, a related compound, SKF 83959, has been reported to have more complex pharmacology, including potential partial agonist activity and interactions with D1-D2 receptor heteromers, which can couple to Gq/11 and stimulate phospholipase C (PLC) pathways.[2][3] However, for the purposes of these notes, we will focus on the well-established role of this compound as a selective D1 antagonist that blocks the Gs/olf-cAMP pathway.

Data Presentation

Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | Dopamine D1 | 70.2 | Not Specified | [1] |

| SKF 83959 | Dopamine D1 | ~2.5 | Rat | [4] |

| SKF 83959 | Dopamine D2 | ~1100 | Rat | [4] |

Behavioral Effects (Qualitative Summary)

| Behavioral Test | Effect of this compound/Related Antagonists | Animal Model | Reference |

| Locomotor Activity | Can counteract D1 agonist-induced hyperlocomotion. | Rat | [5] |

| Amphetamine-Induced Hyperlocomotion | Expected to attenuate hyperlocomotion. | Rodent | General Knowledge |

| Novel Object Recognition | May impair recognition memory, depending on the role of D1 signaling in the specific task parameters. | Rodent | [6] |